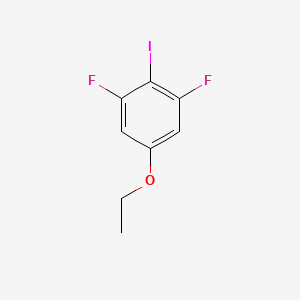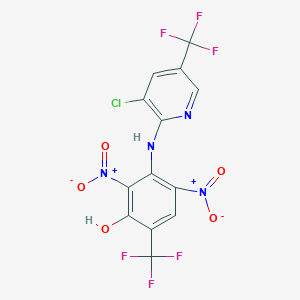
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2,4-dinitro-6-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2,4-dinitro-6-(trifluoromethyl)phenol is a complex organic compound that features both pyridine and phenol moieties. The presence of trifluoromethyl groups and nitro functionalities makes it a highly interesting compound for various chemical and industrial applications. This compound is known for its unique chemical properties, which are influenced by the electron-withdrawing effects of the trifluoromethyl and nitro groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2,4-dinitro-6-(trifluoromethyl)phenol typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions involving halogenated pyridine derivatives.
Amination: The amino group is introduced to the pyridine ring through nucleophilic substitution reactions.
Coupling with Phenol: The pyridine derivative is then coupled with a phenol derivative, which contains nitro and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinone derivatives.
Reduction: The nitro groups can be reduced to amines under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways .
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings that benefit from its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2,4-dinitro-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The electron-withdrawing groups on the compound influence its reactivity and binding affinity to various enzymes and receptors. The nitro groups can participate in redox reactions, while the trifluoromethyl groups enhance the compound’s stability and lipophilicity .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
79614-99-6 |
|---|---|
Fórmula molecular |
C13H5ClF6N4O5 |
Peso molecular |
446.64 g/mol |
Nombre IUPAC |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2,4-dinitro-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H5ClF6N4O5/c14-6-1-4(12(15,16)17)3-21-11(6)22-8-7(23(26)27)2-5(13(18,19)20)10(25)9(8)24(28)29/h1-3,25H,(H,21,22) |
Clave InChI |
UHIQLHVOWPJDKN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])O)C(F)(F)F)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


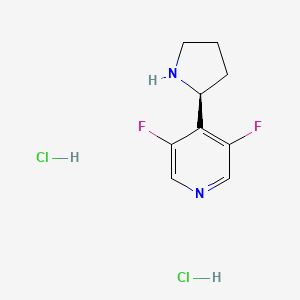
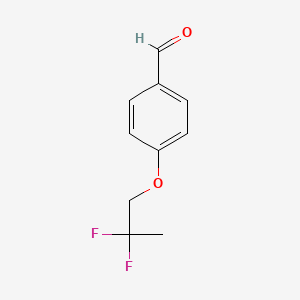
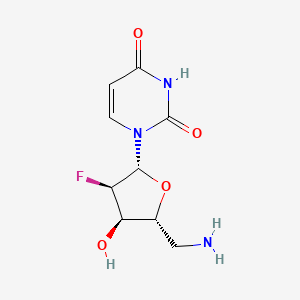
![N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B14034426.png)
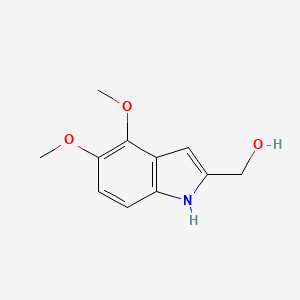
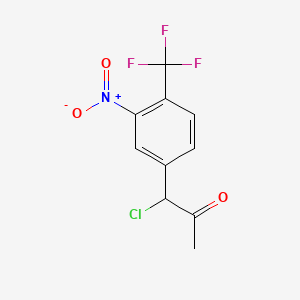
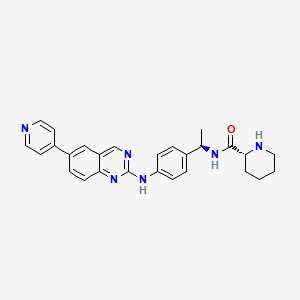

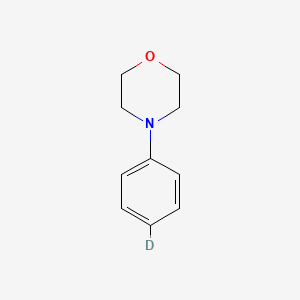
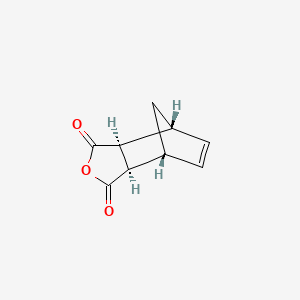
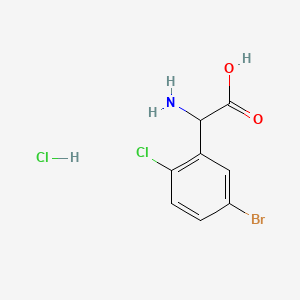
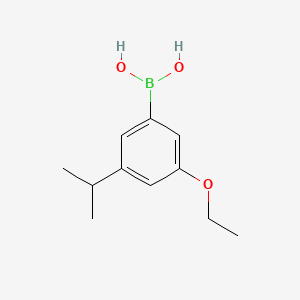
![1-(Fluoromethyl)-5-azaspiro[2.4]heptane](/img/structure/B14034487.png)
